Acide 4-sulfamoylbenzoïque

Vue d'ensemble

Description

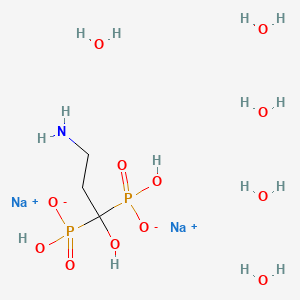

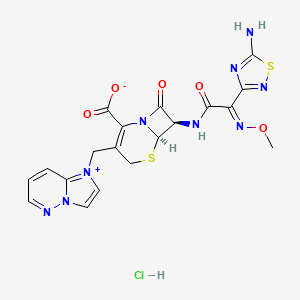

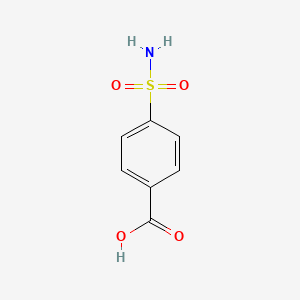

Carzenide, également connu sous le nom d'acide 4-sulfamoylbenzoïque, est un intermédiaire de synthèse organique de formule moléculaire C7H7NO4S et d'une masse molaire de 201,2 g/mol . Il est principalement utilisé dans la synthèse de médicaments et possède des propriétés antispasmodiques notables. Carzenide est également utilisé dans l'étude de la dysménorrhée chez les femmes .

Applications De Recherche Scientifique

Carzenide has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its antispasmodic properties and potential therapeutic applications.

Medicine: Investigated for its role in the treatment of dysmenorrhea and other medical conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

4-Sulfamoylbenzoic acid, also known as Carzenide, primarily targets carbonic anhydrase enzymes . These enzymes play a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

Carzenide interacts with its targets by substituting different aldehyde and ketones at the sulfamoyl group of sulfamoylbenzoic acid . The generated substituted products exhibit drug-like properties and potent structure-activity relationships .

Biochemical Pathways

Carzenide affects the arachidonic acid cascade , a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects .

Pharmacokinetics

Its solubility in alcohol and hot water suggests that it may have good bioavailability.

Result of Action

Carzenide acts as an inhibitor of cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for releasing the common precursor arachidonic acid from phospholipids . By inhibiting this enzyme, Carzenide can potentially reduce the production of inflammatory mediators produced via the arachidonic acid cascade .

Analyse Biochimique

Biochemical Properties

4-Sulfamoylbenzoic acid has been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the arachidonic acid cascade . This cascade leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes, which exert a variety of physiological effects .

Cellular Effects

The inhibition of cPLA2α by 4-Sulfamoylbenzoic acid can potentially impact various cellular processes. By blocking the enzyme responsible for releasing the common precursor arachidonic acid from phospholipids, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

4-Sulfamoylbenzoic acid exerts its effects at the molecular level through its binding interactions with cPLA2α, leading to enzyme inhibition . This inhibition can result in changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

Its stability and potential long-term effects on cellular function could be inferred from its role as an inhibitor of cPLA2α .

Metabolic Pathways

4-Sulfamoylbenzoic acid is involved in the arachidonic acid cascade, interacting with the enzyme cPLA2α . Its effects on metabolic flux or metabolite levels would be related to its role in this pathway .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Carzenide peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la sulfonation de dérivés d'acide benzoïque. La réaction nécessite généralement l'utilisation d'acide sulfurique ou d'acide chlorosulfonique comme agents sulfonants dans des conditions de température contrôlées .

Méthodes de production industrielle

En milieu industriel, Carzenide est produit par réaction de l'acide p-aminobenzoïque avec de l'acide sulfurique ou ses dérivés. La réaction est réalisée à température et pression contrôlées afin de garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Carzenide subit plusieurs types de réactions chimiques, notamment:

Oxydation : Carzenide peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : La réduction de Carzenide peut conduire à la formation de dérivés d'amine.

Substitution : Carzenide peut participer à des réactions de substitution nucléophile, où le groupe sulfonamide est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines, les alcools et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés d'acide sulfonique.

Réduction : Dérivés d'amine.

Substitution : Divers dérivés d'acide benzoïque substitués.

Applications de la recherche scientifique

Carzenide a un large éventail d'applications de recherche scientifique, notamment:

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Étudié pour ses propriétés antispasmodiques et ses applications thérapeutiques potentielles.

Médecine : Enquête sur son rôle dans le traitement de la dysménorrhée et d'autres conditions médicales.

Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

Carzenide exerce ses effets principalement par son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme un agent antispasmodique en inhibant l'activité de certaines enzymes et de certains récepteurs impliqués dans la contraction musculaire. Les cibles et voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques .

Comparaison Avec Des Composés Similaires

Carzenide est unique par rapport aux autres composés similaires en raison de sa structure chimique et de ses propriétés spécifiques. Certains composés similaires comprennent:

Acide 4-aminobenzoïque : Utilisé dans la synthèse de divers produits pharmaceutiques.

Sulfanilamide : Connu pour ses propriétés antibactériennes.

Acide benzoïque : Largement utilisé comme conservateur et dans la synthèse d'autres composés organiques.

Carzenide se distingue par ses applications spécifiques dans la synthèse de médicaments et ses propriétés antispasmodiques, ce qui en fait un composé précieux dans les milieux de recherche et industriels .

Propriétés

IUPAC Name |

4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAGLBKTLXCODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045089 | |

| Record name | Carzenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Carzenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000112 [mmHg] | |

| Record name | Carzenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20010 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

138-41-0 | |

| Record name | 4-Carboxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carzenide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carzenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carzenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(aminosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carzenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carzenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARZENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Z5HQB5A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Sulfamoylbenzoic acid acts as a potent inhibitor of the Na-K-Cl cotransport system, primarily found in the thick ascending limb of Henle's loop in the kidneys []. By binding to the chloride binding site of this transporter, it prevents the reabsorption of sodium, chloride, and potassium ions, leading to increased diuresis [, ]. This mechanism makes it valuable as a diuretic, especially for treating edema associated with heart failure.

A:

A: Research indicates that modifications to the structure of 4-sulfamoylbenzoic acid derivatives can significantly impact their inhibitory potency on the Na-K-Cl cotransporter []. For instance, benzmetanide exhibits the highest affinity, followed by bumetanide, piretanide, and furosemide []. This suggests that specific structural features, such as the presence and position of certain substituents, are crucial for optimal interaction with the transporter and its subsequent inhibition.

A: Yes, 4-sulfamoylbenzoic acid has shown potential as a building block for developing inhibitors of cytosolic phospholipase A2α (cPLA2α) []. cPLA2α plays a critical role in inflammatory responses by catalyzing the release of arachidonic acid, a precursor to inflammatory mediators.

A: Yes, gas chromatography-mass spectrometry (GC-MS) methods have been established for detecting 4-sulfamoylbenzoic acid (specifically referred to as carzenide) and its metabolites in human urine []. These methods involve extractive methylation followed by GC separation and MS identification, enabling sensitive detection of the drug and potentially providing insights into its metabolism and elimination.

A: Interestingly, 4-sulfamoylbenzoic acid has been investigated for its potential in enhancing the bleach performance of hydrogen peroxide []. Studies have shown that a derivative, 4-sulfamoylbenzoic acid 4-sulfonyl phenyl ester (SBS), exhibits high bleaching efficiency in removing stains, tea incrustation, and even mold []. These findings suggest potential applications in cleaning and sanitation products.

A: Research suggests that 4-sulfamoylbenzoic acid interacts with organic anion transporters in renal tubule cells, contributing to its secretion in urine []. Additionally, it interacts with the bile acid carrier in the liver, facilitating its transport into bile for potential elimination through feces []. These interactions highlight the importance of drug transporters in the pharmacokinetics and disposition of 4-sulfamoylbenzoic acid.

A: Molecular docking studies have been conducted to understand the binding mode of 4-sulfamoylbenzoic acid derivatives to human carbonic anhydrase II []. These studies provide insights into the specific interactions responsible for the compound's inhibitory activity. Further computational approaches, such as QSAR modeling, can be valuable in exploring the relationship between the structure of 4-sulfamoylbenzoic acid derivatives and their biological activity, aiding in the design of novel compounds with improved efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)

![N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide](/img/structure/B1662126.png)